molecular formula C23H24N2O5 B2983687 Fmoc-Ala-Pro-OH CAS No. 186023-44-9

Fmoc-Ala-Pro-OH

Cat. No.: B2983687
CAS No.: 186023-44-9
M. Wt: 408.454
InChI Key: HLFCRSYTJCARCY-XOBRGWDASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Ala-Pro-OH: , also known as fluorenylmethyloxycarbonyl-L-alanyl-L-proline, is a compound used in peptide synthesis. It is a derivative of the amino acids alanine and proline, with the fluorenylmethyloxycarbonyl group serving as a protecting group for the amino terminus. This compound is commonly used in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions .

Mechanism of Action

Target of Action

Fmoc-Ala-Pro-OH is a dipeptide derivative that primarily targets the amino group of the N-terminal amino acid in peptide chains . The compound plays a crucial role in solid-phase peptide synthesis (SPPS), a method used for the stepwise elongation of peptide chains .

Mode of Action

The compound functions as a protecting group for the amino group of the N-terminal amino acid . The Fmoc (Fluorenylmethyloxycarbonyl) group in this compound can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This mechanism of action involves the temporary masking of the N-terminal amino group, preventing unwanted side reactions during the peptide assembly process .

Biochemical Pathways

This compound interacts at the molecular level by forming stable amide bonds with the carboxyl group of the C-terminal amino acid . This interaction enables the controlled and sequential addition of amino acids to the growing peptide chain . The compound thus plays a pivotal role in the biochemical pathway of peptide synthesis.

Result of Action

The primary molecular effect of this compound’s action is the formation of stable amide bonds with the carboxyl group of the C-terminal amino acid . This interaction facilitates the controlled and sequential addition of amino acids to the growing peptide chain . On a cellular level, this contributes to the synthesis of peptides, which are integral components of proteins and play crucial roles in various biological functions.

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the Fmoc group is base-labile and is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . Therefore, the pH of the environment can significantly impact the compound’s action.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Ala-Pro-OH typically involves the coupling of Fmoc-protected alanine with proline. The process begins with the protection of the amino group of alanine using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The protected alanine is then coupled with proline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Ala-Pro-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Deprotection: Alanine-proline dipeptide.

    Coupling: Extended peptide chains.

    Hydrolysis: Free amino acids.

Scientific Research Applications

Chemistry: Fmoc-Ala-Pro-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in the construction of complex peptide sequences, enabling the study of protein structure and function .

Biology: In biological research, this compound is used to create peptide-based probes and inhibitors. These compounds can be used to investigate enzyme activity, protein-protein interactions, and cellular signaling pathways .

Medicine: this compound is utilized in the development of peptide-based therapeutics. These therapeutics can target specific proteins or receptors, offering potential treatments for various diseases, including cancer and infectious diseases .

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. Its stability and ease of use make it an ideal choice for automated peptide synthesis .

Comparison with Similar Compounds

Uniqueness: Fmoc-Ala-Pro-OH is unique due to the presence of alanine and proline residues. Alanine is a small, non-polar amino acid that contributes to the flexibility of the peptide chain, while proline introduces rigidity due to its cyclic structure. This combination allows for the synthesis of peptides with specific structural and functional properties .

Properties

IUPAC Name

(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c1-14(21(26)25-12-6-11-20(25)22(27)28)24-23(29)30-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,14,19-20H,6,11-13H2,1H3,(H,24,29)(H,27,28)/t14-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFCRSYTJCARCY-XOBRGWDASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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